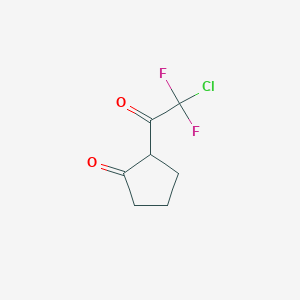
2-(Chlorodifluoroacetyl)cyclopentanone
Overview
Description
“2-(Chlorodifluoroacetyl)cyclopentanone” is a chemical compound with the molecular formula C7H7ClF2O2 . It is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
The synthesis of cyclopentanone derivatives, which includes “this compound”, involves various methods depending on the starting materials and conditions . For instance, one common method is through the oxidation of cyclopentanol, typically performed using Jones reagent .Molecular Structure Analysis
The molecular structure of “this compound” consists of seven carbon atoms, seven hydrogen atoms, one chlorine atom, two fluorine atoms, and two oxygen atoms .Scientific Research Applications
Catalysis and Organic Synthesis
Research has demonstrated the utility of cyclopentanone derivatives in catalysis and organic synthesis. For example, studies on the liquid phase hydrogen transfer to cyclopentanone over MgO-I2 and MgO-RI catalysts have shown significant improvements in selectivity towards desired products, indicating the role of cyclopentanone derivatives in enhancing catalytic processes (Gliński & Ulkowska, 2008). Furthermore, the synthesis of renewable high-density fuel utilizing cyclopentanone derived from hemicellulose underlines its importance in the development of sustainable energy sources. This process demonstrates the conversion of cyclopentanone to high-density aviation fuel, showcasing the potential of cyclopentanone derivatives in renewable energy applications (Wang et al., 2017).
Fragrance Industry
Cyclopentanone derivatives are also significant in the fragrance industry, serving as critical components in various fragrance formulations. Toxicologic and dermatologic reviews of compounds such as 2-cyclopentylcyclopentanone have been conducted, providing essential insights into their safety and application in fragrance products (Scognamiglio et al., 2012). These studies offer a comprehensive evaluation of physical properties and safety assessments, ensuring the responsible use of such compounds in consumer products.
Properties
IUPAC Name |
2-(2-chloro-2,2-difluoroacetyl)cyclopentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClF2O2/c8-7(9,10)6(12)4-2-1-3-5(4)11/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSDNEZHSVDEGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)C(=O)C(F)(F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80698282 | |
| Record name | 2-[Chloro(difluoro)acetyl]cyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80698282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2317-35-3 | |
| Record name | 2-[Chloro(difluoro)acetyl]cyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80698282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalic acid](/img/structure/B3118048.png)

![1-[3-(Bromomethyl)-1-bicyclo[1.1.1]pentanyl]ethanone](/img/structure/B3118058.png)
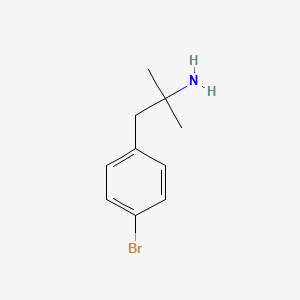
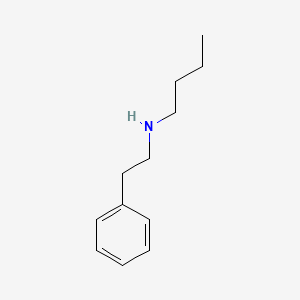

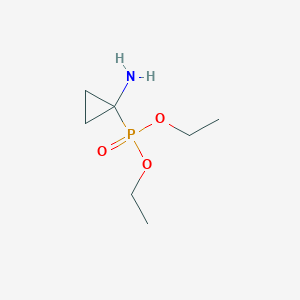

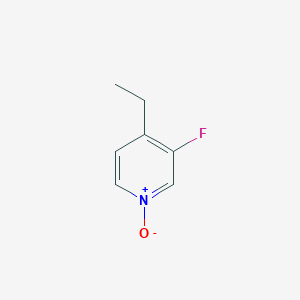
![Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate](/img/structure/B3118115.png)
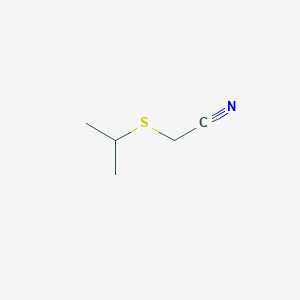
![1,2,3,4,5,10-Hexahydroazepino[3,4-b]indole](/img/structure/B3118140.png)

![Pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride](/img/structure/B3118148.png)
